Lipophilicity: 3'-Methoxy vs. 4'-Methoxy Positional Isomer
The PubChem-computed XLogP3 for 2'-bromo-3'-methoxybiphenyl-3-carboxylic acid is 3.7 [1], compared to 3.82 for the 2'-bromo-4'-methoxy positional isomer (CAS 1215206-38-4) as reported by ChemSrc . This approximately 0.12 log unit lower lipophilicity for the 2'-bromo-3'-methoxy compound indicates marginally improved aqueous solubility, which could be advantageous in biological assay formats where compound precipitation is a concern.
ΔLogP ≈ 0.12 lower
| Evidence Dimension | Predicted octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.7 |
| Comparator Or Baseline | 2'-Bromo-4'-methoxybiphenyl-3-carboxylic acid (CAS 1215206-38-4): LogP = 3.82 |
| Quantified Difference | ΔLogP ≈ 0.12 units lower for target compound |
| Conditions | Computed values: PubChem XLogP3 3.0 algorithm [1] vs. ChemSrc-calculated LogP |
Why This Matters
The lower predicted lipophilicity of the 2'-bromo-3'-methoxy isomer may translate to reduced non-specific protein binding and improved solubility in aqueous biological assay media compared to the 4'-methoxy counterpart, which is relevant for medicinal chemists selecting building blocks for lead optimization libraries.
- [1] PubChem Compound Summary CID 53216644. 2'-Bromo-3'-methoxybiphenyl-3-carboxylic acid. XLogP3-AA computed by XLogP3 3.0. National Center for Biotechnology Information. View Source
